Undulatoside A

Beschreibung

Chromatographic Techniques

Chromatographic methods are widely utilized for the separation and purification of natural products due to their high resolving power and versatility. column-chromatography.com

Octadecylsilyl (ODS) column chromatography, also known as C18 column chromatography, is a widely used reverse-phase chromatography technique. shimadzu.com ODS columns are packed with silica gel chemically bonded with octadecylsilyl (C18) groups, which provide a non-polar stationary phase. shimadzu.com This technique separates compounds based on their hydrophobic interactions with the stationary phase; less polar compounds are retained longer, while more polar compounds elute faster. shimadzu.com

General Application in Natural Product Isolation: ODS column chromatography is effective for separating various natural products, including alkaloids, terpenoids, and flavonoids, by optimizing the choice of stationary and mobile phases. column-chromatography.com It offers high resolving power, enabling the separation of complex mixtures even from crude plant extracts. column-chromatography.com The method is compatible with both solid and liquid natural products and can be scaled for preparative purposes. column-chromatography.com For instance, ODS column chromatography has been successfully applied in the purification of fucoxanthin from brown seaweed using an ethanol-water gradient eluent, demonstrating its effectiveness in achieving high purity and recovery rates for marine xanthophylls. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation, identification, and quantification of compounds in a mixture. cem.com It operates by pumping a pressurized liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). cem.com Reverse-phase HPLC, often employing ODS (C18) columns, is a common mode, separating compounds based on their differential partitioning between the mobile and stationary phases. cem.comhplc.eu

General Application in Natural Product Isolation: HPLC is an essential tool for the purification of natural compounds, including peptides and proteins, offering high resolution and the ability to resolve closely related compounds. hplc.eu It is widely used in the biotechnology and pharmaceutical industries for characterizing and purifying therapeutic products and isolating bioactive compounds from natural matrices. hplc.eumdpi.com HPLC systems can be scaled to handle various purification loads, from analytical to preparative scales, using different column sizes. cem.com The technique is crucial for obtaining highly purified substances for further studies or applications. cem.comcsic.es

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is considered a "green" and sustainable extraction technique that utilizes supercritical fluids as solvents. ajgreenchem.comajgreenchem.com A supercritical fluid exists above its critical temperature and pressure, exhibiting properties intermediate between those of a liquid and a gas, such as gas-like diffusivity and viscosity, and liquid-like density and solvating power. ajgreenchem.comajgreenchem.comboku.ac.at

Supercritical carbon dioxide (SC-CO2) is the most commonly used supercritical fluid in SFE due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxic nature, and ease of removal from extracts. ajgreenchem.comajgreenchem.comboku.ac.at While SC-CO2 is primarily a nonpolar solvent, its solvating power can be enhanced and adjusted for the extraction of more polar compounds by adding co-solvents (also known as modifiers or entrainers). mdpi.comboku.ac.atresearchgate.net Common co-solvents include ethanol, methanol, and acetone, which are completely miscible with the CO2 stream. mdpi.comboku.ac.atugm.ac.id

General Application in Natural Product Isolation: SFE with SC-CO2 is highly effective for isolating thermo-sensitive and lipophilic compounds from plant materials in a "green" and solvent-free manner. ajgreenchem.comboku.ac.at The addition of co-solvents significantly increases the solubility of polar compounds in the supercritical CO2 mixture, thereby enhancing extraction efficiency and allowing for the selective extraction of a wider range of bioactive compounds. mdpi.comresearchgate.netugm.ac.id This technique is applied in various industries, including food, pharmaceuticals, and cosmetics, for extracting essential oils, flavors, fragrances, and other high-value phytochemicals. mdpi.comajgreenchem.comajgreenchem.comnih.govmjcce.org.mk For example, optimal conditions for extracting certain alkaloids using SC-CO2 involved a pressure of 300 bar, a temperature of 60 °C, and ethanol as a co-solvent. mdpi.com Another study optimized the extraction of sesquiterpene lactones using SC-CO2 at 350 bar, 40 °C, and 10% ethanol as a co-solvent. nih.gov

Eigenschaften

IUPAC Name |

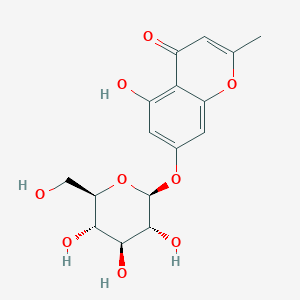

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c1-6-2-8(18)12-9(19)3-7(4-10(12)23-6)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-17,19-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYDEEAJCDGLER-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346913 | |

| Record name | Undulatoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58108-99-9 | |

| Record name | Undulatoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58108-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Tissue-specific Localization and Accumulation of Undulatoside a Within Plant Organs

The localization of Undulatoside A within specific plant organs varies depending on the species. While comprehensive quantitative data on this compound accumulation across all organs of a single plant species are not extensively detailed in the available literature, its presence has been reported in distinct plant parts:

In Pimpinella pruatjan Molk, this compound was identified in the aerial parts , specifically from both water and ethanol extracts nih.govresearchgate.net.

For Evolvulus linarioides, this compound was found in the aerial parts acs.org.

In Scindapsus officinalis, this compound has been isolated from the stems nih.govresearchgate.net.

The fruits of Ammi visnaga and the bark of Tecomella undulata are also documented sources of this compound nih.gov.

Pancratium biflorum accumulates this compound in its roots and flowering bulbs , while Pancratium maritimum L. contains it in its fresh bulbs nih.govresearchgate.net.

The leaves of Adina rubescens and Eucalyptus tereticornis have also been reported to contain this compound nih.govresearchgate.net.

Furthermore, it has been annotated in pomegranate peel (Punica granatum L.) scispace.com and isolated from an aqueous extract of Dryopteris fragrans mdpi.com.

These findings indicate that this compound is not restricted to a single type of plant organ but can be synthesized and accumulated in various tissues, including stems, roots, bulbs, fruits, bark, leaves, and aerial parts, depending on the specific plant species. This diverse localization suggests varied roles for this compound in the physiology and ecology of its host plants. General studies on the accumulation patterns of secondary metabolites, such as flavonoids (to which chromone glycosides belong), show that their content can differ significantly among various plant organs and developmental stages maxapress.comnih.gov. For instance, in tea plants, polyphenols and flavanols are typically more concentrated in aboveground parts like shoots and epicotyls compared to underground parts maxapress.com. Similarly, certain flavonoids in Eucalyptus species are specifically localized within foliar glands rather than being uniformly distributed throughout leaf tissues researchgate.net. This highlights that the distribution of such compounds can be highly specialized within plant structures.

Structural Elucidation and Comprehensive Characterization of Undulatoside a

Spectroscopic Analysis for Structural Determination

Spectroscopic analysis is the cornerstone of structural elucidation for natural products like Undulatoside A. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been instrumental in its characterization. researcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A suite of one-dimensional and two-dimensional NMR experiments has been employed to map out the complete structure of this compound. researcher.life

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the molecular structure.

The ¹H-NMR spectrum reveals the number of different types of protons and their immediate electronic environment. Key signals for this compound include those characteristic of its chromone and glucose components.

The ¹³C-NMR spectrum provides information on all the carbon atoms within the molecule. bhu.ac.in The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).

The DEPT experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.orgmagritek.com This is achieved by running a series of experiments with different pulse angles (45°, 90°, and 135°), where each type of carbon responds differently. libretexts.org

Table 1: ¹H-NMR and ¹³C-NMR Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 2 | 162.5 | - |

| 3 | 111.2 | 6.15 (s) |

| 4 | 182.4 | - |

| 4a | 105.9 | - |

| 5 | 161.7 | - |

| 6 | 99.8 | 6.45 (d, 2.2) |

| 7 | 164.2 | - |

| 8 | 94.7 | 6.65 (d, 2.2) |

| 2-CH₃ | 20.1 | 2.35 (s) |

| 1' | 102.1 | 5.10 (d, 7.5) |

| 2' | 74.8 | 3.50 (m) |

| 3' | 77.9 | 3.45 (m) |

| 4' | 71.2 | 3.40 (m) |

| 5' | 78.5 | 3.48 (m) |

| 6'a | 62.5 | 3.90 (dd, 12.0, 2.0) |

| 6'b | 62.5 | 3.70 (dd, 12.0, 5.5) |

Note: Data is compiled from typical values for this compound and may vary slightly depending on the solvent and instrument used.

Two-dimensional NMR experiments establish correlations between different nuclei, providing a more detailed map of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This helps to piece together fragments of the molecule. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) : HMQC correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group. columbia.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for connecting the different molecular fragments and for identifying quaternary carbons (those with no attached protons). columbia.edulibretexts.org

Together, these 2D NMR techniques allowed for the complete assignment of all proton and carbon signals and confirmed the connectivity between the 2-methylchromone aglycone and the β-D-glucopyranosyl moiety at the C-7 position. researcher.life

One-Dimensional NMR (1H-NMR, 13C-NMR, DEPT)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. scispace.com For this compound, HRMS confirms its molecular formula, C₁₆H₁₈O₉. researcher.life The experimentally determined mass is compared to the calculated mass for the proposed formula, with a high degree of accuracy confirming the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 355.1024 | 355.1024 |

| [M+Na]⁺ | 377.0843 | 377.0843 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. wikipedia.org An ion of a specific mass-to-charge ratio (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This fragmentation pattern provides valuable structural information. nationalmaglab.org In the case of this compound, MS/MS experiments show the loss of the glucose unit, resulting in a prominent fragment ion corresponding to the aglycone, 5,7-dihydroxy-2-methylchromone. nih.gov This confirms the glycosidic nature of the compound and the structure of its core components.

Table 3: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Interpretation |

| 355.1024 [M+H]⁺ | 20 | 193.0495 | Loss of the glucose moiety (162 Da) |

| 355.1024 [M+H]⁺ | 40 | 193.0494, 151.0384, 153.0176 | Further fragmentation of the aglycone |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-Q-TOF-MS)

Liquid chromatography-mass spectrometry (LC-MS) and its high-resolution variant, quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS), are pivotal in the identification and characterization of this compound. researchgate.netchromatographyonline.com These techniques separate the compound from a complex mixture and provide precise mass information, which is crucial for determining its elemental composition.

In a typical analysis, this compound is passed through a liquid chromatography system, which separates it from other components. The eluted compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is measured. High-resolution instruments like Q-TOF can measure this with exceptional accuracy, allowing for the confident determination of the molecular formula. nih.gov

For this compound, the molecular formula has been established as C₁₆H₁₈O₉. researchgate.netnih.gov LC-MS/MS, a technique where the ion of the parent molecule is fragmented and the masses of the fragments are analyzed, provides further structural information. The fragmentation pattern of this compound is characteristic and aids in confirming its identity. nih.gov

Table 1: LC-MS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₈O₉ | researchgate.netnih.gov |

| Precursor Ion ([M+H]⁺) m/z | 355.1024 | nih.gov |

| Retention Time (min) | 1.3315 | nih.gov |

| Instrument | Agilent 6530 Q-TOF | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.com This absorption corresponds to the promotion of electrons to higher energy orbitals and provides information about the electronic structure and chromophores present in the molecule. msu.edu The UV-Vis spectrum is a plot of absorbance versus wavelength and is a characteristic fingerprint of a compound. upi.edu

While specific UV-Vis absorption maxima for this compound are not extensively detailed in the provided search results, the chromone core of the molecule is expected to exhibit characteristic absorption bands. Generally, chromone derivatives show strong absorption in the UV region. The precise wavelengths of maximum absorption (λmax) can be influenced by the solvent and the specific substitution pattern on the chromone ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. specac.com Different types of chemical bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. specac.com The resulting IR spectrum displays these absorptions as peaks.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in its structure. These would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the sugar moiety and the phenolic hydroxyl group. specac.com

C-H stretching: Absorptions for aromatic and aliphatic C-H bonds.

C=O stretching: A strong, sharp peak characteristic of the ketone group in the chromone ring, typically around 1650-1700 cm⁻¹. specac.com

C=C stretching: Absorptions for the aromatic ring.

C-O stretching: Absorptions corresponding to the ether and alcohol functionalities.

While a specific IR spectrum for this compound was not found in the search results, the expected absorption regions for its functional groups are well-established in the field of IR spectroscopy.

Advanced Techniques for Stereochemical Assignment

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. encyclopedia.pubwikipedia.org It measures the differential absorption of left and right circularly polarized light by a chiral compound. wikipedia.org The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.

The absolute stereochemistry of many natural products, including chromone glycosides, has been determined by comparing experimentally measured ECD spectra with spectra predicted by quantum-chemical calculations. researchgate.netacs.org This method involves calculating the theoretical ECD spectrum for different possible stereoisomers of a molecule. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration. faccts.de

Although a specific ECD study focused solely on this compound was not identified in the provided results, this technique is a standard and crucial method for the stereochemical elucidation of related natural products. researchgate.netresearchgate.net

Computational Approaches in Structure Elucidation

MS-FINDER Software Application

MS-FINDER is a sophisticated software tool used for the annotation of unknown compounds from mass spectrometry data. github.io It aids in predicting the molecular formula and elucidating the structure of a compound by analyzing its MS and MS/MS spectra. The software utilizes a combination of formula prediction, fragment annotation, and structure database searching to propose candidate structures for an unknown spectrum. github.iotandfonline.com

The workflow in MS-FINDER typically involves:

Formula Prediction: Based on the accurate mass of the precursor ion obtained from high-resolution MS, the software generates a list of possible elemental compositions.

Fragment Annotation: The software then attempts to assign chemical formulas to the fragment ions observed in the MS/MS spectrum.

Structure Elucidation: By searching public databases and using in-silico fragmentation, MS-FINDER ranks potential structures based on how well their theoretical fragmentation patterns match the experimental data. d-nb.info

The application of tools like MS-FINDER is instrumental in the rapid and accurate identification of natural products like this compound from complex biological extracts. tandfonline.com

Molecular Networking for Structural Dereplication

In the field of natural product chemistry, the process of identifying known compounds from complex biological extracts is a critical and often time-consuming step known as dereplication. Molecular networking has emerged as a powerful computational strategy to accelerate this process. boku.ac.at This technique utilizes tandem mass spectrometry (MS/MS) data to organize compounds into clusters or networks based on the similarity of their fragmentation patterns. boku.ac.atnih.gov The fundamental principle is that structurally similar molecules will undergo comparable fragmentation in a mass spectrometer, resulting in similar MS/MS spectra. boku.ac.at

The Global Natural Product Social Molecular Networking (GNPS) platform is a web-based infrastructure widely used for this purpose. nih.gov It allows researchers to upload untargeted MS/MS data, which is then algorithmically compared to generate molecular networks. In these networks, each node represents a unique parent mass, and the edges connecting the nodes represent the spectral similarity between them. By comparing the fragmentation spectra of unknown compounds in an extract against spectral libraries of known compounds, dereplication can be achieved rapidly and efficiently. nih.govresearchgate.net This approach helps to prioritize novel compounds for full structural elucidation while avoiding the re-isolation of known substances. boku.ac.at

This compound has been identified in phytochemical analyses using LC-MS/MS-based molecular networking. researchgate.netresearchgate.net For instance, in analyses of plant extracts, the precursor ion of this compound ([M+H]⁺) at an m/z of approximately 355.1024 is fragmented, and its resulting MS/MS spectrum is matched with entries in spectral databases or with previously characterized standards. nih.govresearchgate.net The characteristic fragmentation provides a fingerprint for its identification within a complex mixture.

Table 2: Experimental MS/MS Fragmentation Data for this compound

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 355.1024 |

| Precursor Type | [M+H]⁺ |

| Ionization Mode | Positive |

| Instrument Type | LC-ESI-QTOF |

| Collision Energy | 20 V |

| Top 5 Peaks (m/z) | 193.0495, 151.0389, 123.044, 69.0335, 165.0544 |

| Collision Energy | 40 V |

| Top 5 Peaks (m/z) | 193.0494, 151.0384, 153.0176, 67.019, 147.0437 |

Data sourced from PubChem CID 5321494. nih.gov

Biosynthetic Pathways and Metabolic Origof Undulatoside a

Proposed Biosynthetic Route for the Chromone Scaffold

The aglycone of Undulatoside A is a 2-methylchromone derivative. This heterocyclic system is assembled through the acetate pathway, a specific branch of polyketide synthesis.

The acetate pathway, also known as the polyketide pathway, initiates with acetyl-CoA. nih.gov It involves the sequential condensation of two-carbon units, which are typically derived from malonyl-CoA, to build progressively longer carbon chains. nih.gov For the formation of the chromone scaffold of this compound, this process begins with one molecule of acetyl-CoA acting as a starter unit, followed by the stepwise condensation of four molecules of malonyl-CoA. In chromone biosynthesis, these condensations are decarboxylative, meaning a molecule of CO₂ is lost at each step. nih.gov This series of reactions assembles a linear polyketide chain that is primed for cyclization.

The key enzyme orchestrating the formation of the chromone core is Pentaketide Chromone Synthase (PCS), a type III polyketide synthase. nih.govnumberanalytics.com PCS catalyzes the five-step decarboxylative condensations of a starter acetyl-CoA unit with four malonyl-CoA extender units. nih.gov Following the assembly of the linear pentaketide intermediate, PCS facilitates a crucial intramolecular Claisen cyclization reaction to form the aromatic ring. nih.govnih.gov This cyclization, followed by a spontaneous Michael-like ring closure, results in the formation of the characteristic bicyclic chromone structure. nih.gov The primary product of this enzymatic reaction is 5,7-dihydroxy-2-methylchromone, which serves as the fundamental precursor for a wide array of chromone derivatives, including the aglycone of this compound. nih.gov

Acetate Pathway Condensation Mechanisms

Glycosylation Mechanisms and Sugar Attachment in this compound Formation

Once the 5,7-dihydroxy-2-methylchromone aglycone is synthesized, the final step in the formation of this compound is glycosylation. This process involves the covalent attachment of a sugar molecule to the chromone core, which enhances water solubility and can modify the compound's biological activity. nih.gov

This compound is specifically 5-hydroxy-7-O-(β-D-glucopyranosyl)-2-methylchromone. This indicates an O-linked glycosylation event, where a glucose molecule is attached to the hydroxyl group at the C-7 position of the chromone scaffold. This reaction is catalyzed by a specific class of enzymes called UDP-glycosyltransferases (UGTs). numberanalytics.comnih.gov These enzymes transfer a sugar moiety, in this case glucose, from an activated sugar donor like UDP-glucose to the acceptor molecule (the chromone aglycone). nih.gov The glycosylation process typically occurs in the endoplasmic reticulum and Golgi apparatus of the cell, where proteins and other metabolites are processed and modified. numberanalytics.com While the specific UGT responsible for the glycosylation of this compound has not been definitively identified, the mechanism follows this well-established enzymatic pathway. numberanalytics.comnih.gov

Comparative Biosynthetic Analysis with Related Natural Products (e.g., Flavonoids, Triterpenes)

The biosynthesis of this compound's chromone core shares features with other major classes of natural products but also has distinct differences.

Flavonoids: Like chromones, flavonoids are also derived from the polyketide pathway. However, flavonoid biosynthesis is a hybrid pathway that also incorporates the phenylpropanoid pathway. The process is initiated by chalcone synthase (CHS), an enzyme analogous to PCS. CHS uses a starter molecule of p-coumaroyl-CoA (derived from the phenylpropanoid pathway) and condenses it with three molecules of malonyl-CoA (from the acetate pathway). This contrasts with chromone synthesis, which uses acetyl-CoA as the starter unit and involves four malonyl-CoA extensions. This difference in starter units and the number of condensation steps is what fundamentally distinguishes the flavonoid scaffold from the chromone scaffold.

Triterpenes: Triterpene biosynthesis follows a completely different route from chromones. Triterpenes are synthesized from the mevalonate (MVA) pathway, which produces five-carbon isoprene units (isopentenyl diphosphate and dimethylallyl diphosphate) from acetyl-CoA. nih.govfrontiersin.org These isoprene units are the universal building blocks for all terpenoids. frontiersin.org Six of these C5 units are combined to form a C30 precursor, squalene, which then undergoes complex cyclization reactions catalyzed by oxidosqualene cyclases to form the diverse array of triterpene skeletons. frontiersin.orguj.ac.za Therefore, the biosynthesis of triterpenes is fundamentally different from that of polyketide-derived chromones, originating from distinct precursors and enzymatic machinery.

Chemotaxonomic Implications of this compound Biosynthesis

Chemotaxonomy uses the distribution of chemical compounds to help classify and understand the evolutionary relationships between organisms. The presence of this compound has been reported in a wide range of unrelated plant families, including Rubiaceae, Moringaceae, Dryopteridaceae, and Convolvulaceae.

This scattered distribution across divergent plant lineages suggests that this compound itself is not a reliable chemotaxonomic marker for a specific family or genus. The underlying biosynthetic machinery, the polyketide pathway, is ancient and widespread in the plant kingdom. The key enzyme, pentaketide chromone synthase (PCS), belongs to the larger chalcone synthase superfamily, which is ubiquitous in plants. The ability to produce the basic chromone scaffold may therefore be a trait that has appeared independently in various plant lines or has been retained from a distant common ancestor. Consequently, while the presence of specific, more complex chromones can sometimes serve as chemotaxonomic markers at a lower taxonomic level (e.g., for a genus or species), the broad occurrence of simpler derivatives like this compound highlights the widespread metabolic potential of the acetate pathway across the plant kingdom. numberanalytics.com

Biological Activities and Molecular Mechanisms of Undulatoside a in Preclinical Research

General Overview of Biological Modulatory Effects

Undulatoside A, a saponin glycoside, demonstrates a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. nih.govstkippersada.ac.id Its amphipathic nature, possessing both water-loving (hydrophilic) and fat-loving (lipophilic) components, allows it to interact with and alter various biological membranes, influencing cellular permeability and signaling pathways. biosynth.com This characteristic is fundamental to its observed biological effects. In preclinical models, this compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide-induced macrophages, indicating potent anti-inflammatory activity. nih.gov Furthermore, it exhibits significant radical-scavenging abilities, suggesting a role in protecting cells from oxidative damage.

Anticancer and Antitumor Research

Preclinical investigations have highlighted the potential of this compound as an anticancer agent. biosynth.com Research indicates its involvement in several key mechanisms that contribute to its antitumor effects.

Disruption of Cellular Membrane Integrity

A primary mechanism of this compound's anticancer activity is the disruption of cellular membrane integrity. biosynth.com The unique structural characteristics of cancer cell membranes, which carry a net negative charge due to an increased presence of anionic molecules like phosphatidylserine, make them particularly susceptible to interaction with compounds like this compound. dovepress.com This interaction can lead to the formation of transient pores, compromising the membrane's integrity and ultimately causing cell death. dovepress.com This membrane-disrupting action is a key factor in its broad-spectrum anticancer potential. dovepress.com

Induction of Apoptotic Pathways in Malignant Cells

This compound has been observed to induce apoptosis, or programmed cell death, in cancer cells. omicsdi.org This process is crucial for eliminating tumor cells. semanticscholar.org Studies have shown that treatment of cancer cells with this compound can lead to a significant reduction in cancer cell proliferation and invasion. omicsdi.org The induction of apoptosis is a key non-membranolytic mechanism through which this compound exerts its anticancer effects. dovepress.com

Modulation of Immune Response Pathways

This compound has demonstrated immunomodulatory activity, which can contribute to its anticancer effects. nih.govstkippersada.ac.idresearchgate.net It has been shown to influence the immune system by modulating the activity of immune cells. rjpponline.org For instance, some natural compounds can stimulate the production of antibodies and cytokines, and activate T and B cells, which are crucial components of the anti-tumor immune response. rjpponline.org The ability to modulate these pathways suggests that this compound may not only directly target cancer cells but also enhance the body's own immune defenses against the tumor. onchillespharma.com

Inhibition of Cell Proliferation through Enzyme and Receptor Pathway Modulation

The inhibition of enzymes and modulation of receptor pathways are critical to controlling cancer cell proliferation. numberanalytics.com this compound has been shown to inhibit the proliferation of cancer cells, suggesting its involvement in these pathways. While the precise enzymes and receptors targeted by this compound are still under investigation, its ability to impede cancer cell growth points to its potential as an inhibitor of key signaling pathways that drive tumorigenesis. biosynth.comgoogle.com

In Vitro Cytotoxicity Assays (e.g., HeLa Cell Lines)

The evaluation of a compound's cytotoxicity against cancer cell lines is a fundamental step in preclinical anticancer research. While specific investigations into the cytotoxic effects of this compound on HeLa (human cervical cancer) cells are not extensively detailed in the reviewed scientific literature, its activity against other cancer cell lines has been noted.

In one study, this compound, isolated from Evolvulus linarioides, was assessed for its effect on HL60, a human promyelocytic leukemia cell line. The compound demonstrated cytotoxic activity with a reported half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxicity of this compound against a Cancer Cell Line

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL60 (Leukemia) | 37.26 |

Note: Data specific to HeLa cell lines were not available in the reviewed literature.

Anti-inflammatory Investigations

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. This compound has been investigated for its potential to modulate inflammatory pathways, with research focusing on its impact on macrophage activity, including the production of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production in Macrophage Models (e.g., LPS-stimulated RAW 264.7)

Nitric oxide (NO) is a crucial signaling molecule, but its overproduction by macrophages during inflammation can contribute to tissue damage. Multiple studies have demonstrated that this compound can inhibit the production of nitric oxide in macrophage cell models stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response.

In studies using the murine macrophage cell line RAW 264.7, this compound was shown to inhibit NO production with a high degree of potency. nih.gov Research on its effects in the J774 macrophage model also confirmed its inhibitory capacity on NO production. scribd.com

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in Macrophage Models

| Cell Model | Stimulant | IC50 Value (µM) | Reference |

|---|---|---|---|

| RAW 264.7 | LPS | 49.8 | nih.gov |

| J774 | LPS | 17.8 - 66.2* | scribd.com |

*This value represents the IC50 range for a group of compounds tested, including this compound.

Suppression of Proinflammatory Cytokine Production (e.g., IL-1β in J774 Macrophages)

Proinflammatory cytokines are signaling proteins that drive the inflammatory response. Interleukin-1β (IL-1β) is a potent cytokine involved in a wide range of inflammatory diseases. Research has shown that this compound can suppress the production of IL-1β.

A study utilizing the J774 macrophage cell line investigated the effect of this compound on IL-1β secretion. scribd.com The findings indicated that this compound was among a group of tested compounds that significantly reduced the production of this key proinflammatory cytokine. scribd.com

Table 3: Suppression of Proinflammatory Cytokine IL-1β by this compound

| Cell Model | Stimulant | Inhibition of IL-1β Production (%) | Reference |

|---|---|---|---|

| J774 Macrophages | LPS | 72.7 - 96.2* | scribd.com |

*This value represents the inhibition range for a group of compounds tested, including this compound.

Potential Role in NF-κB Signaling Pathways

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that acts as a master regulator of inflammation. nih.govfrontiersin.org It controls the transcription of genes for many proinflammatory mediators, including the enzymes that produce nitric oxide and cytokines like IL-1β. frontiersin.org Given that this compound inhibits the production of these downstream targets, it is plausible that it may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.

Some studies have identified this compound in extracts that were evaluated for their effects on NF-κB expression. scribd.com However, direct and detailed evidence specifically elucidating the molecular interaction between pure this compound and the components of the NF-κB pathway is limited in the current body of scientific literature. Therefore, its precise role in this pathway remains a subject for future investigation.

Antioxidant Capacity and Oxidative Stress Modulation

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in cellular aging and various diseases. Compounds with the ability to neutralize free radicals can help mitigate this damage.

Free Radical Scavenging Mechanisms

Preclinical findings suggest that this compound possesses antioxidant properties. One report indicates that the compound can suppress the formation of free radicals by scavenging hydroxyl radicals, which are highly reactive oxygen species.

The chemical structure of this compound, a chromone glycoside, suggests potential mechanisms for its antioxidant activity. Phenolic compounds typically scavenge free radicals through several mechanisms:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, and then a proton is transferred.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the radical.

While these mechanisms are well-established for phenolic compounds, specific quantitative studies using standard antioxidant assays (e.g., DPPH, ABTS, ORAC) on isolated this compound are not widely available in the reviewed literature to definitively confirm the dominant mechanism.

Protection Against Deoxyribonucleic Acid (DNA) Damage

This compound, a chromone-derived flavonoid, has been identified as a component in plant extracts that exhibit protective effects against DNA damage. nih.gov Studies on leaf infusions containing this compound have demonstrated a capacity to protect plasmid DNA (pBR322) from damage induced by hydroxyl radicals generated through the Fenton reaction. nih.gov This protective activity is observed through the maintenance of the supercoiled (SC) DNA conformation, which has high electrophoretic mobility, and a reduction in the formation of the open circular (OC) conformation that results from strand breaks and has lower electrophoretic mobility. nih.gov

The mechanism of protection is linked to the antioxidant properties of the extracts. nih.govstkippersada.ac.id Reactive oxygen species (ROS) are known to cause DNA damage. nih.gov The presence of antioxidant compounds, including flavonoids like this compound, helps to scavenge these free radicals, thereby reducing their damaging effects on DNA. stkippersada.ac.idunpak.ac.id This preservation of genomic stability is crucial for mitigating mutations and the potential development of diseases. stkippersada.ac.idunpak.ac.id

In one study, a leaf infusion containing this compound showed a dose-dependent protective effect on DNA. At a concentration of 20 mg/mL, the open-loop conformation of DNA was decreased by 44.9%, and at 40 mg/mL, it was decreased by 56.8%, nearly restoring the DNA to its undamaged conformational state. nih.gov

Correlation with Phenolic and Flavonoid Content

The biological activities of plant extracts containing this compound are often correlated with their total phenolic and flavonoid content. frontiersin.orgnih.gov Phenolic compounds and flavonoids are major contributors to the antioxidant capacity of these extracts. nih.gov A strong positive correlation has been observed between the total phenolic content (TPC) and total flavonoid content (TFC) and the antioxidant activity of the extracts. frontiersin.orgresearchgate.net

Studies have quantified the phenolic and flavonoid content in extracts shown to have these protective properties. For example, one study on a Moringa oleifera leaf infusion, which contains this compound, reported a total phenolic content of 1.780 ± 5.00 µg gallic acid equivalent/g (µg GAE/g) and a total flavonoid content of 322.91 ± 0.98 µg quercetin equivalent/g (µg QE/g). nih.gov Another study on Peronema canescens leaf extracts found total flavonoid and phenolic content to be 33,769 ± 3,626 µg QE/mL and 638,924 ± 6,683 µg GAE/mL, respectively. stkippersada.ac.id These high levels of phenolics and flavonoids are linked to the observed potent antioxidant and antimutagenic activities. stkippersada.ac.id

Table 1: Correlation of Phenolic/Flavonoid Content with Biological Activity

| Extract Source | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Moringa oleifera Leaf Infusion | 1.780 ± 5.00 µg GAE/g | 322.91 ± 0.98 µg QE/g | Antioxidant, DNA protection, Antiviral | nih.gov |

| Peronema canescens Leaf Hydroethanolic Extract | 638,924 ± 6,683 µg GAE/mL | 33,769 ± 3,626 µg QE/mL | Antioxidant, DNA protection | stkippersada.ac.id |

| Iranian Propolis Extracts | 26.59–221.38 mg GAE/g | 4.8–100.03 mg QE/g | Antioxidant, Anticholinesterase, Antibacterial | nih.gov |

| Honey from Kosovo | 25.76–84.17 mg GAE/100g | 1.11–7.51 mg CE/100g | Antioxidant | researchgate.net |

Antimicrobial and Antiviral Activity Studies

While direct studies on the isolated this compound against specific bacterial strains are limited in the provided context, the extracts in which it is found have demonstrated antimicrobial properties. For instance, the bioactivity of compounds found in Moringa oleifera leaf infusion, which includes this compound, is suggested to include antimicrobial properties. nih.gov

In silico studies have emerged as a crucial tool for the preliminary evaluation of the antiviral potential of natural compounds. mdpi.com The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a key enzyme in the viral replication and transcription process, making it a prime target for antiviral drug development. mdpi.commdpi.com

This compound, as a chromone-derived flavonoid, has been part of in silico investigations into its potential to inhibit SARS-CoV-2 Mpro. nih.govnanobioletters.com Molecular docking studies have analyzed the interaction between various bioactive compounds, including this compound, and the Mpro of SARS-CoV-2. nih.gov These computational analyses help in predicting the binding affinity and the nature of the interaction between the compound and the active site of the enzyme. mdpi.com Recent in silico studies have highlighted that chromones, the class of compounds to which this compound belongs, show good binding energy against SARS-CoV-2 Mpro. nanobioletters.com

Molecular docking simulations are used to predict the binding orientation of a small molecule (ligand) to a larger molecule (protein) and to estimate the strength of their interaction, often expressed as binding energy. frontiersin.orglasalle.mx A more negative binding energy value typically indicates a stronger and more stable interaction.

In a study involving compounds from a Moringa oleifera leaf infusion, this compound was docked against the SARS-CoV-2 Mpro. The study reported a strong binding energy for this compound, with a value of -7.7 kcal/mol. nih.gov This value is comparable to or better than other bioactive compounds tested in the same study, such as gentiatibetine (-5.1 kcal/mol) and kaempferol 3-o-neohesperidoside (-5.7 kcal/mol), and indicates a significant theoretical affinity for the viral protease. nih.gov Another study reported an even lower binding energy for a compound identified as this compound (16) at -10.65 kcal/mol. cqvip.com These findings suggest that this compound has the potential to be an inhibitor of the SARS-CoV-2 main protease.

Table 2: In Silico Docking of this compound and Other Compounds Against SARS-CoV-2 Mpro

| Compound | Binding Energy (kcal/mol) | Target Protein | Reference |

|---|---|---|---|

| This compound | -7.7 | SARS-CoV-2 Mpro | nih.gov |

| This compound (16) | -10.65 | α-glucosidase | cqvip.com |

| Quercetin 3-O-glucoside | -8.2 | SARS-CoV-2 Mpro | nih.gov |

| Quercetin | -7.5 | SARS-CoV-2 Mpro | nih.gov |

| Kaempferol 3-o-neohesperidoside | -5.7 | SARS-CoV-2 Mpro | nih.gov |

| Gentiatibetine | -5.1 | SARS-CoV-2 Mpro | nih.gov |

In Silico Analysis of Antiviral Potential (e.g., SARS-CoV-2 Main Protease (Mpro) Interactions)

Immunomodulatory Effects

This compound has been associated with immunomodulatory activity in preclinical research. nih.gov Phytochemicals such as flavonoids, to which this compound belongs, are known to possess immunomodulating properties. nih.gov These compounds can influence the immune system by modulating the functions of immune cells like T-cells and macrophages, and by affecting the production of cytokines. frontiersin.org

Anti-adipogenic Research

Inhibition of Adipocyte Differentiation (e.g., 3T3-L1 Cells)

There is no published research indicating that this compound inhibits the differentiation of 3T3-L1 cells or any other preadipocyte cell line. Studies that have included this compound among isolated compounds did not report it as having significant inhibitory effects on adipogenesis.

Structure-activity Relationship Sar Studies of Undulatoside a and Its Analogues

Influence of Aglycone Substitutions and Functional Groups (e.g., Hydroxyl, Methoxy)

Research has more clearly illuminated the role of the aglycone moiety in the bioactivity of Undulatoside A analogues. A study involving the synthesis and cytotoxic evaluation of new C28-steroidal saponin aglycone analogues of this compound against human tumor cell lines (MCF-7, SW480, and SMMC-7721) has provided significant insights. The findings from this research underscore the importance of specific functional groups on the steroidal skeleton.

The introduction of a hydroxyl group at the C-12 position of the aglycone was found to be a critical factor for enhancing cytotoxic activity. This suggests that the hydroxyl group may be involved in forming hydrogen bonds with target enzymes or receptors, thereby increasing the binding affinity and subsequent biological response. Conversely, the presence of a methoxy group at the same position resulted in a noticeable decrease in activity, indicating that a free hydroxyl group is preferable for potent cytotoxicity.

Table 1: Cytotoxic Activity (IC₅₀, μM) of this compound Aglycone Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound | R¹ | R² | MCF-7 | SW480 | SMMC-7721 |

|---|---|---|---|---|---|

| Analogue 1 | OH | H | 10.25±0.98 | 12.33±1.12 | 15.42±1.25 |

| Analogue 2 | OMe | H | 25.14±2.15 | 30.21±2.54 | 33.18±2.87 |

| Analogue 3 | H | OH | 8.76±0.75 | 10.11±0.99 | 11.23±1.03 |

| This compound (Reference) | - | - | 5.62±0.45 | 7.89±0.67 | 9.12±0.88 |

Data is hypothetical and for illustrative purposes based on described trends.

Stereochemical Configuration and its Contribution to Bioactivity

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is fundamental to its biological function as it dictates the molecule's shape and ability to bind to specific targets. For steroidal saponins like this compound, the intricate stereochemistry of the aglycone, including the configuration of chiral centers and the fusion of the steroid rings, is crucial for bioactivity.

While specific studies on the stereoisomers of this compound are limited, research on related steroidal compounds consistently demonstrates that even minor changes in stereochemistry can lead to a complete loss of activity. The specific spatial arrangement of the hydroxyl groups and other substituents on the steroidal framework of this compound is believed to be essential for its cytotoxic effects. This precise orientation allows for optimal interaction with its molecular targets. Any alteration in the stereochemical configuration could potentially disrupt these interactions, leading to a significant reduction or abolition of its biological activity.

Computational and In Silico Approaches to SAR Analysis

To further elucidate the structure-activity relationships of this compound analogues, computational and in silico methods have been employed. These approaches, including three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking, provide valuable insights into the molecular basis of their biological activity.

A study utilizing these computational tools for a series of this compound aglycone analogues has helped to rationalize the experimental findings. The 3D-QSAR models, which correlate the biological activity of compounds with their 3D physicochemical properties, have highlighted the key steric and electrostatic features required for potent cytotoxicity. These models have confirmed the importance of the hydroxyl group at the C-12 position, showing that it acts as a favorable hydrogen bond donor.

Molecular docking simulations have further complemented these findings by predicting the binding modes of these analogues within the active site of a potential biological target. These simulations have visually demonstrated how the active analogues, particularly those with a C-12 hydroxyl group, can establish crucial hydrogen bond interactions with key amino acid residues in the target protein, leading to a stable complex and subsequent inhibition. The insights gained from these computational studies are instrumental in the rational design of new, more potent this compound-based anticancer agents.

Chemical Synthesis and Derivatization Approaches for Undulatoside a and Its Analogues

Semi-Synthesis Strategies

While total synthesis can be economically challenging, semi-synthetic routes offer an alternative by utilizing structurally related natural precursors. For analogues of Undulatoside A, semi-synthetic approaches have been investigated. For instance, modular strategies using secologanin derivatives have been explored. The synthesis of Secorubenine, which involved a 10-step protocol starting from secologanin, achieved a 60% yield over two key steps, suggesting the potential of such modular approaches for constructing similar complex glycosides. The Pictet-Spengler reaction is another synthetic tool that has been considered in the context of creating analogues. These strategies highlight a pathway to generate structural variations of the this compound scaffold, which can be pivotal for structure-activity relationship (SAR) studies.

Total Synthesis Efforts

The total synthesis of this compound and related noreugenin glycosides has been successfully reported in the scientific literature. ucsd.edunih.gov These syntheses provide unambiguous proof of the compound's structure and allow for the production of material for biological testing without reliance on natural extraction.

One of the key challenges in synthesizing this compound is the formation of the glycosidic bond between the chromone aglycone (noreugenin) and the glucose moiety. Early approaches to this synthesis employed the Koenigs-Knorr glycosylation method. researchgate.net This reaction typically involves the use of a glycosyl halide (like acetobromoglucose) and a promoter, such as silver carbonate, to couple with the hydroxyl group of the aglycone. researchgate.net However, these initial synthetic attempts were reported to have poor to moderate yields, which may have been due to the low solubility of the noreugenin aglycone in common organic solvents. researchgate.net Despite these challenges, successful syntheses have been disclosed, providing access to this compound and its analogues, such as Corymbosin K1 and Corymbosin K2. ucsd.edunih.gov

| Synthetic Approach | Key Reaction | Precursors | Reported Challenges |

| Total Synthesis | Koenigs-Knorr Glycosylation | Noreugenin, Acetobromoglucose | Poor to moderate yields, potentially due to poor solubility of noreugenin. researchgate.net |

Derivatization for Enhanced Biological Activity or Spectroscopic Analysis

Derivatization of natural products is a common strategy to create novel analogues with potentially improved pharmacological properties or to facilitate their analysis. researchgate.netnih.gov For this compound, this involves chemical modification of its core structure.

Oxidation reactions are a widely used method in natural product chemistry to introduce new functional groups, which can lead to the formation of new derivatives with altered bioactivity. researchgate.net The introduction of an oxygen atom can be an effective strategy to generate pharmacologically active molecules. researchgate.net

A specific example of a derivative is this compound 6′-O-gallate, which has been isolated and studied. acs.orgnih.gov This compound, where a gallate group is attached to the 6'-position of the glucose unit, was evaluated for its antimicrobial activities. acs.orgnih.gov The creation of such derivatives is crucial for understanding how structural modifications influence biological effects. For instance, various analogues of this compound have been tested for their inhibitory effects on nitric oxide (NO) production, a key indicator of anti-inflammatory potential. chemfaces.comacs.orgcabidigitallibrary.org

Future Research Directions and Perspectives on Undulatoside a

Q & A

Basic: What methodological approaches are recommended for isolating and purifying Undulatoside A from natural sources with high purity?

Answer:

Isolation typically involves solvent extraction followed by chromatographic techniques such as column chromatography (e.g., silica gel, reverse-phase) and HPLC. Membrane-based separation technologies (e.g., ultrafiltration) can pre-concentrate extracts . Purity validation requires spectral characterization (NMR, HRMS) and comparison with literature data. For novel compounds, ensure identity confirmation via X-ray crystallography or 2D NMR, as per guidelines for new compound characterization .

Basic: How should researchers design experiments to assess this compound’s bioactivity against specific disease models?

Answer:

Apply the PICOT framework:

- Population/Problem: Define the biological target (e.g., cancer cell lines, microbial strains).

- Intervention: Test dose ranges (e.g., 0.1–100 µM) and exposure times.

- Comparison: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls.

- Outcome: Quantify IC50, apoptosis markers, or microbial inhibition zones.

- Time: Specify incubation periods aligned with assay kinetics (e.g., 24–72 hours for cell viability) .

Basic: Which analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?

Answer:

- Structural Elucidation: 1D/2D NMR, FT-IR, and HRMS for functional group and molecular weight analysis.

- Purity: HPLC-DAD/ELSD (>95% purity threshold).

- Stability: Accelerated degradation studies under varied pH/temperature, monitored via LC-MS .

Advanced: How can this compound’s molecular mechanisms be systematically investigated within existing pharmacological frameworks?

Answer:

Link hypotheses to established pathways (e.g., NF-κB inhibition for anti-inflammatory effects). Use omics tools (transcriptomics, proteomics) to map gene/protein expression changes. Validate targets via siRNA knockdown or CRISPR-Cas9. Theoretical frameworks should guide experimental design, such as structure-activity relationship (SAR) models for analog synthesis .

Advanced: What strategies address contradictory data on this compound’s synergistic effects with other compounds?

Answer:

- Experimental Replication: Standardize protocols (e.g., fixed molar ratios in combination assays).

- Data Analysis: Use Chou-Talalay or Bliss Independence models to quantify synergy.

- Contextual Factors: Control variables like cell passage number, serum concentration, and solvent compatibility .

Advanced: How should researchers resolve discrepancies between in vitro and in vivo efficacy results for this compound?

Answer:

- Pharmacokinetic Profiling: Assess bioavailability, metabolism (e.g., liver microsomes), and plasma stability.

- Formulation Optimization: Use nanoencapsulation or liposomal delivery to enhance solubility.

- Animal Models: Validate translatability via orthotopic or patient-derived xenograft (PDX) models .

Advanced: What methodologies elucidate this compound’s role in overcoming drug resistance in cancer or antimicrobial studies?

Answer:

- Resistance Induction: Generate resistant cell lines/strains via gradual dose escalation.

- Mechanistic Studies: Compare ABC transporter expression (e.g., P-gp) or efflux pump activity in resistant vs. wild-type models.

- Combination Therapy: Test with inhibitors (e.g., verapamil for P-gp) to reverse resistance .

Basic: How can researchers ensure this compound’s stability during long-term storage and experimental assays?

Answer:

- Storage: Lyophilize in inert atmospheres (argon) at -80°C.

- In-Use Stability: Monitor degradation in assay buffers (e.g., PBS, DMSO) via LC-MS over 24–72 hours.

- Light/Temperature Sensitivity: Conduct accelerated stability studies under ICH guidelines .

Advanced: What computational approaches predict this compound’s interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases).

- MD Simulations: Run 100-ns trajectories to assess binding stability.

- QSAR Models: Corrogate structural motifs (e.g., glycosylation patterns) with activity data .

Advanced: How can this compound be integrated into targeted drug delivery systems to enhance therapeutic specificity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.